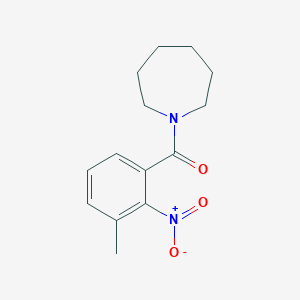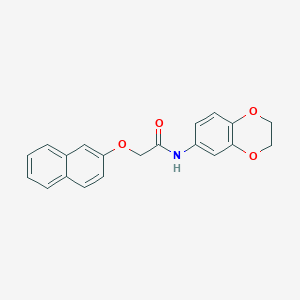
N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BDP or BDP-MA and is a fluorescent probe that has been extensively used in biological and medical research.
作用机制
BDP-MA is a fluorescent probe that works by binding to specific biological molecules. When excited by light, the probe emits a fluorescent signal that can be detected and measured. The binding of BDP-MA to biological molecules is dependent on the chemical structure of the molecule and the binding affinity of the probe. The emission wavelength of the probe can also be modulated by changing the pH of the solution, making it a versatile tool for biological and medical research.
Biochemical and Physiological Effects
BDP-MA has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been extensively tested for cytotoxicity and has been found to be non-toxic at concentrations used in scientific research. BDP-MA has also been shown to have minimal interference with biological processes, making it a reliable tool for biological and medical research.
实验室实验的优点和局限性
The main advantage of BDP-MA is its unique fluorescence properties, which make it a versatile tool for biological and medical research. It is also relatively easy to synthesize and purify, making it readily available for use in scientific experiments. The main limitation of BDP-MA is its sensitivity to pH changes, which can affect its binding affinity to biological molecules. It is also relatively expensive compared to other fluorescent probes, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of BDP-MA in scientific research. One potential application is in the development of new cancer diagnostic tools that can detect cancer cells at an early stage. BDP-MA can also be used in the development of new imaging techniques for cell tracking and monitoring. Another potential application is in the development of new drug delivery systems that can target specific biological molecules using BDP-MA as a targeting agent. Overall, BDP-MA has significant potential for use in various scientific research fields and will likely continue to be an important tool for many years to come.
合成方法
The synthesis of BDP-MA involves the reaction of 2-(1-oxo-2(1H)-phthalazinyl)acetic acid with 3,4-methylenedioxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces a greenish-yellow powder that is purified using column chromatography. The yield of the synthesis process is typically around 60-70%.
科学研究应用
BDP-MA has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect and visualize various biological molecules such as proteins, nucleic acids, and lipids. BDP-MA has also been used as a fluorescent labeling agent for cell imaging and tracking. In medical research, BDP-MA has been used as a diagnostic tool for cancer detection and imaging.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(19-12-5-6-14-15(7-12)24-10-23-14)9-20-17(22)13-4-2-1-3-11(13)8-18-20/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJMJPPUFSOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)

methanone](/img/structure/B5755394.png)



